molecular formula C6H4BrF3N2 B13079016 2-Bromo-6-(trifluoromethyl)pyridin-4-amine

2-Bromo-6-(trifluoromethyl)pyridin-4-amine

Cat. No.: B13079016
M. Wt: 241.01 g/mol
InChI Key: VGAHJVPTNNZIKF-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H3BrF3N2. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of chemistry due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridin-4-amine typically involves the bromination of 2-amino-4-(trifluoromethyl)pyridine. One common method includes the following steps :

    Starting Material: 2-amino-4-(trifluoromethyl)pyridine.

    Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as chloroform.

    Reaction Conditions: The reaction mixture is heated to reflux for a specific period, typically around 1 hour.

    Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)pyridin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridin-4-amine depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes, thereby affecting the biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in the synthesis of specialized compounds in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4BrF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

VGAHJVPTNNZIKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)N

Origin of Product

United States

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